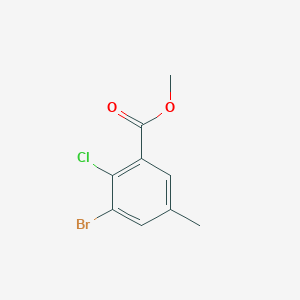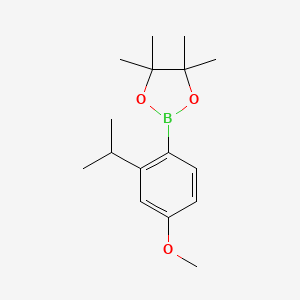
Methyl 3-bromo-2-chloro-5-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-bromo-2-chloro-5-methylbenzoate, also known as BMCM, is a chemical compound that belongs to the class of benzoic acid esters. It has a CAS Number of 2092209-00-0 and a molecular weight of 263.52 . It is widely used as an intermediate for the synthesis of pharmaceuticals and agrochemicals due to its high reactivity and versatile functional group chemistry.
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code1S/C9H8BrClO2/c1-5-3-6 (9 (12)13-2)8 (11)7 (10)4-5/h3-4H,1-2H3 . This indicates that the molecule consists of a benzoic acid ester core with bromo, chloro, and methyl substituents at the 3rd, 2nd, and 5th positions, respectively. Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Environmental and Health Impacts of Halogenated Compounds
Toxicity Profiles of Brominated and Chlorinated Compounds : A study reviewed the health effects of polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), suggesting that these brominated compounds share similar toxicity profiles with their chlorinated homologs, underlining the importance of further research in assessing the potential risks associated with exposure (Birnbaum, Staskal, & Diliberto, 2003).
Occurrence and Behavior of Halogenated Compounds in Environments : Another review focused on the occurrence, fate, and behavior of parabens (including halogenated variants) in aquatic environments, indicating the persistence and ubiquity of such compounds due to their widespread use and continuous introduction into the environment (Haman, Dauchy, Rosin, & Munoz, 2015).
Applications in Chemical and Material Sciences
Electrochemical Applications : Research on the use of haloaluminate room-temperature ionic liquids (RTILs), including those involving brominated and chlorinated compounds, for electroplating and energy storage highlights the ongoing innovation in using complex halogenated chemicals for advanced material science applications (Tsuda, Stafford, & Hussey, 2017).
Adsorption and Environmental Remediation : Studies on low-cost adsorbents for removing dyes and pollutants from water often involve understanding the interactions between halogenated compounds and adsorbent materials, shedding light on methods for mitigating environmental pollution (Rafatullah, Sulaiman, Hashim, & Ahmad, 2010).
Safety and Hazards
properties
IUPAC Name |
methyl 3-bromo-2-chloro-5-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c1-5-3-6(9(12)13-2)8(11)7(10)4-5/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEUMBVBWQDVRKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














